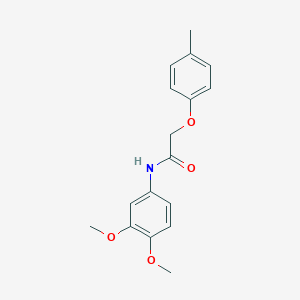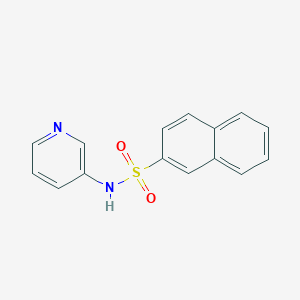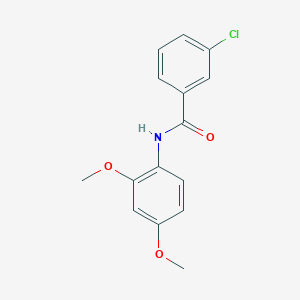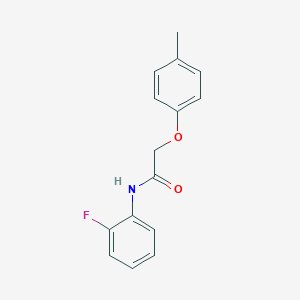![molecular formula C25H27N3O3S B291947 Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B291947.png)
Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate, also known as EPPAT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. EPPAT is a member of the thiophene family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is not fully understood. However, it has been proposed that Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate exerts its biological effects by inhibiting the activity of enzymes involved in various metabolic pathways. Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has also been shown to interact with cellular membranes and alter their fluidity, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been shown to have antifungal activity against several species of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate in lab experiments is its high purity and stability. Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate in lab experiments is its low water solubility, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate. One potential area of research is the development of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate-based drug delivery systems for the treatment of neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antidiabetic activities of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate. Additionally, the development of more water-soluble forms of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate may improve its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate involves the condensation of ethyl 5-phenyl-2-oxo-3-thiophenecarboxylate with 4-phenylpiperazine in the presence of acetic anhydride. This reaction results in the formation of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate as a white solid with a yield of 60-80%. The purity of Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate can be increased by recrystallization from ethanol.
Applications De Recherche Scientifique
Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer, antidiabetic, and antifungal activities. Ethyl 5-phenyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Formule moléculaire |
C25H27N3O3S |
|---|---|
Poids moléculaire |
449.6 g/mol |
Nom IUPAC |
ethyl 5-phenyl-2-[[2-(4-phenylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H27N3O3S/c1-2-31-25(30)21-17-22(19-9-5-3-6-10-19)32-24(21)26-23(29)18-27-13-15-28(16-14-27)20-11-7-4-8-12-20/h3-12,17H,2,13-16,18H2,1H3,(H,26,29) |
Clé InChI |
XYPUSUKWEMNDQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CN3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















